N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine
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Overview
Description
N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine: is an organic compound that belongs to the class of amines It features a cyclopropylmethyl group, a nitrophenyl group, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine typically involves multiple steps:
Formation of the cyclopropylmethyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Introduction of the nitrophenyl group: This step might involve nitration of a benzene ring followed by a coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine: can undergo various chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine: may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.
Organic Synthesis: Used as a building block for more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action for N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-[(4-nitrophenyl)methyl]propan-1-amine
- N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]butan-1-amine
Uniqueness
N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine: is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-nitrophenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-8-15(10-12-6-7-12)11-13-4-3-5-14(9-13)16(17)18/h3-5,9,12H,2,6-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQUXAXPFASEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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